molecular formula C14H12N6OS B2689222 N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251685-81-0

N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No. B2689222
CAS RN: 1251685-81-0
M. Wt: 312.35
InChI Key: PINSHHCKKXSAPW-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

This compound and its analogs have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These inhibitors exhibit competitive inhibition with ATP and demonstrate significant efficacy in human lung and colon carcinoma xenograft models due to their excellent kinase selectivity and favorable pharmacokinetic properties (R. Borzilleri et al., 2006).

Antimicrobial and Antitumor Activity

Pyridine thiazole derivatives have been synthesized and assessed for their antimicrobial and antitumor activities. These compounds, particularly when complexed with zinc(II), show enhanced activity compared to the free ligands, demonstrating specificity towards certain bacteria and cancer cell lines (Zou Xun-Zhong et al., 2020).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a derivative, acts as an isotype-selective histone deacetylase (HDAC) inhibitor. It inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis. This derivative has shown significant antitumor activity in vivo and has entered clinical trials (Nancy Z. Zhou et al., 2008).

Synthesis of Bioactive Materials

Research has explored the synthesis of novel bioactive materials using pyridine thiazole derivatives. These materials have demonstrated antimicrobial activity, indicating their potential in developing new therapeutic agents (M. Gouda et al., 2010; V. U. Jeankumar et al., 2013).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS/c21-12(18-8-10-3-1-4-15-7-10)11-9-22-14(19-11)20-13-16-5-2-6-17-13/h1-7,9H,8H2,(H,18,21)(H,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINSHHCKKXSAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

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